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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024

(Rac)-SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth
Factor Receptor-3 (VEGFR-3), a key driver of lymphangiogenesis. Its antitumor and
antimetastatic potential has been evaluated in a variety of preclinical cancer models. This guide
provides a comparative analysis of the reproducibility of (Rac)-SAR131675's antitumor activity,
supported by experimental data from multiple studies.

Executive Summary

Preclinical studies have consistently demonstrated the antitumor and antimetastatic efficacy of
(Rac)-SAR131675 in various cancer models, including mammary, pancreatic, colorectal, and
ovarian cancers. The primary mechanism of action is the inhibition of VEGFR-3 signaling,
leading to reduced lymphangiogenesis and modulation of the tumor microenvironment. The
antitumor effects of SAR131675 have been independently observed by different research
groups, supporting the reproducibility of its activity. While direct head-to-head comparisons with
a wide range of other anticancer agents are limited, existing data suggests a favorable profile
with a distinct mechanism of action compared to broader-spectrum kinase inhibitors and
traditional chemotherapy.

Data Presentation
In Vitro Efficacy of (Rac)-SAR131675

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1146024?utm_src=pdf-interest
https://www.benchchem.com/product/b1146024?utm_src=pdf-body
https://www.benchchem.com/product/b1146024?utm_src=pdf-body
https://www.benchchem.com/product/b1146024?utm_src=pdf-body
https://www.benchchem.com/product/b1146024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Target/Assay Cell Line/System IC50 (nmollL) Reference Study
VEGFR-3 Kinase Recombinant Human 23 Alam et al., 2012[1][2]
Activity VEGFR-3 [31[4]
VEGFR-3
) HEK cells 45 Alam et al., 2012[2]
Autophosphorylation
VEGFC-induced
) Primary Human
Lymphatic Cell ) 14 Alam et al., 2012[1]
) Lymphatic Cells
Survival
VEGFD-induced ]
i Primary Human
Lymphatic Cell ) 17 Alam et al., 2012[1]
. Lymphatic Cells
Survival
Human Microvascular
VEGFC-induced Cell )
Endothelial Cells <30 Alam et al., 2012[1]

Migration

(HMVEC)

VEGF-CS-mediated
Proliferation

OVCARS3 (Ovarian

Cancer)

Dose-dependent
L He et al., 2023[5]
inhibition

VEGF-CS-mediated
Proliferation

SKOV3 (Ovarian

Cancer)

Dose-dependent
e He et al., 2023[5]
inhibition
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BENGHE

Percent
L Reference
Cancer Model Treatment Outcome Inhibition/Red
. Study
uction
4T1 Mammary SAR131675 (30 Tumor Volume "y Alam et al.,
0
Carcinoma mg/kg/day) Reduction 2012[1]
4T1 Mammary SAR131675 (100  Tumor Volume 500 Alam et al.,
0
Carcinoma mg/kg/day) Reduction 2012[1]
4T1 Mammary SAR131675 (100 Lung Metastasis
) ) ~50% Alam et al., 2012
Carcinoma mg/kg/day) Reduction
RIP1-Tag2
Pancreatic SAR131675 (100  Reduction in 420 Alam et al.,
0
Neuroendocrine mg/kg/day) Angiogenic Islets 2012[4]
Tumor
RIP1-Tag2
Pancreatic SAR131675 (100  Tumor Burden 6204 Alam et al.,
0
Neuroendocrine mg/kg/day) Reduction 2012[4]
Tumor
Colorectal
) Tumor Burden S Walsh et al.,
Cancer Liver SAR131675 ) Significant
Reduction 2022[6][7]

Metastasis

Comparative Efficacy of (Rac)-SAR131675 and Other
Anticancer Agents
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Cancer Model

Agent

IC50/Efficacy Reference Study

VEGFR-3 Kinase

Inhibition

(Rac)-SAR131675

IC50: 23 nmol/L

Alam et al., 2012[1][3]

Sunitinib

IC50: 10 nmol/L

Alam et al., 2012

VEGFR-2 Kinase

Inhibition

(Rac)-SAR131675

IC50: ~280 nmol/L

Alam et al., 2012[1]

Sunitinib

IC50: 14 nmol/L

Alam et al., 2012

4T1 Mammary
Carcinoma

(Rac)-SAR131675
(100 mg/kg/day)

50% tumor volume

reduction

Alam et al., 2012[1]

Doxorubicin (10

mg/kg)

Retarded tumor

growth

Gao et al., 2011[8]

Experimental Protocols

Orthotopic 4T1 Mammary Carcinoma Model (Alam et al.,
2012)

Cell Culture: 4T1 murine mammary carcinoma cells were cultured in RPMI 1640 medium

supplemented with 10% fetal bovine serum.

Animal Model: Female BALB/c mice (6-8 weeks old) were used.

Tumor Cell Implantation: 1 x 10°5" 4T1 cells in 50 pL of PBS were injected into the

mammary fat pad.

Treatment: Oral administration of (Rac)-SAR131675 (30 or 100 mg/kg/day) or vehicle was
initiated 5 days after tumor cell implantation and continued for 21 days.
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e Tumor Measurement: Tumor volume was measured regularly with calipers using the formula:
(length x width~27) / 2.

o Metastasis Assessment: At the end of the study, lungs were harvested, and the number of
metastatic nodules on the lung surface was counted.

RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model
(Alam et al., 2012)

¢ Animal Model: Transgenic RIP1-Tag2 mice, which spontaneously develop pancreatic islet
cell tumors, were used.

e Treatment Regimens:

o Prevention Study: (Rac)-SAR131675 (100 mg/kg/day) was administered orally from week
5 to week 10.

o Intervention Study: Treatment with (Rac)-SAR131675 (100 mg/kg/day) was initiated at
week 10 and continued until week 12.5.

o Efficacy Assessment:

o Prevention Study: The number of angiogenic islets in the pancreas was quantified at 10
weeks of age.

o Intervention Study: Total tumor volume was calculated at week 12 by measuring each
tumor with calipers.

Colorectal Cancer Liver Metastasis Model (Walsh et al.,
2022)

¢ Animal Model: Male CBA mice were used.

¢ Metastasis Induction: Colorectal cancer liver metastases were induced via intrasplenic
injection of a murine colon carcinoma cell line.

e Treatment: Mice were treated daily with (Rac)-SAR131675.
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e Assessment: Tumor growth and immune cell infiltration in the liver and tumor tissues were
assessed at 10, 16, and 22 days post-tumor induction using stereology,
immunohistochemistry, and flow cytometry.[6]

Mandatory Visualization
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VEGFR-3 Signaling Pathway and Inhibition by (Rac)-SAR131675

VEGF-C / VEGF-D (Rac)-SAR131675

Binds and Activates

VEGFR-3

ERK1/2

Cell Migration

Lymphangiogenesis
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Experimental Workflow for 4T1 Orthotopic Mammary Carcinoma Model

Setup

4T1 Cell Culture BALB/c Mice (6-8 weeks)

Orthotopic Implantation
(1x1075 cells/mouse)

Treatment Initiation (Day 5)

- Vehicle
- SAR131675 (30 mg/kg)
- SAR131675 (100 mg/kg)

Tumor Volume Monitoring
(Daily for 21 days)

Analysis

Final Tumor Volume Measurement Lung Metastasis Quantification

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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